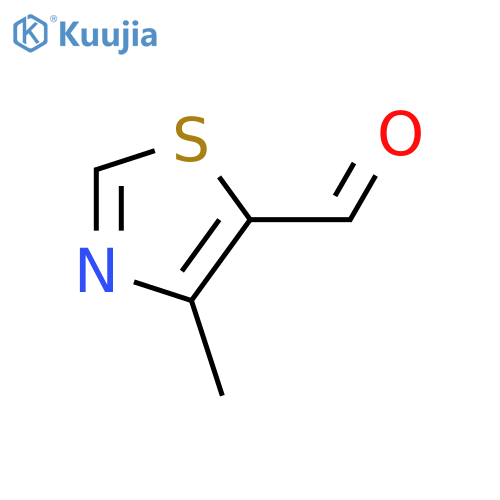

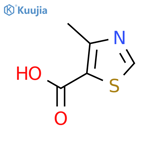

Synthesis of 4-methyl-5-thiazolecarboxaldehyde

,

Hebei Gongye Keji,

2007,

24(3),

129-130